2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from commercially available precursors. . The final step often involves the cyclization of the intermediate compounds to form the fused pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Exhibits antioxidant and antimicrobial activities.
Uniqueness
2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of a pyrazole and pyrimidine ring, which provides a versatile scaffold for drug development. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C27H21F3N4O3 |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H21F3N4O3/c1-16-24(17-6-10-19(35-2)11-7-17)33-34(25(16)18-8-12-20(36-3)13-9-18)26-31-21(22-5-4-14-37-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3 |
InChI Key |
FYPPEMWQCYSQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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